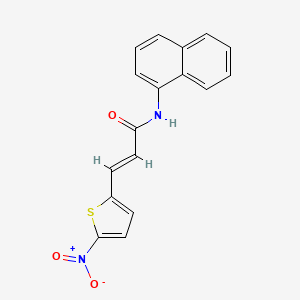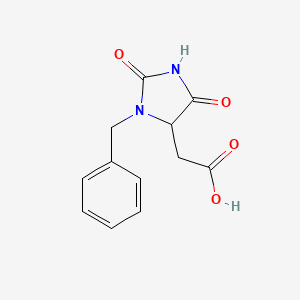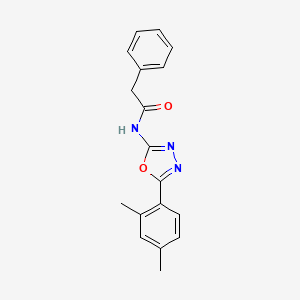
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as DPA-714 and is a selective ligand for the translocator protein (TSPO).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Synthesis and Biological Evaluation : Compounds related to N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide have been synthesized and evaluated for antimicrobial and antifungal activities. Studies have shown that these compounds exhibit significant activity against various microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).
Anti-Proliferative Activities
- Cancer Research : Research has demonstrated the anti-proliferative activities of oxadiazole derivatives against different cancer cell lines. This indicates their potential application in cancer treatment and the development of new anticancer drugs (Al-Wahaibi et al., 2021).
Pharmacological Evaluation
- Toxicity and Tumor Inhibition : Studies involving computational and pharmacological evaluations of these compounds have shown their potential in toxicity assessment, tumor inhibition, and other biological actions. This is crucial for developing safer and more effective therapeutic agents (Faheem, 2018).
Anticonvulsant Activity
- Neurological Disorders : Some derivatives have been synthesized and evaluated for their anticonvulsant activity. This indicates their potential application in treating neurological disorders such as epilepsy (Tarikogullari et al., 2010).
Molecular Structure Analysis
- Chemical Structure Study : Research has been conducted to understand the molecular structure and stability of these compounds. This helps in the design of more effective drugs (Wang et al., 2008).
α-Glucosidase Inhibitory Potential
- Diabetes Management : These compounds have shown promising inhibitory potential against α-glucosidase, an enzyme relevant in diabetes management. This suggests their potential application in the treatment of diabetes (Iftikhar et al., 2019).
Antiepileptic Activity
- Seizure Control : Novel synthetic routes have led to derivatives with potent antiepileptic activity, providing potential new avenues for seizure control (Rajak et al., 2013).
Chemical Genetics
- Drug Discovery : The chemical genetics approach using these compounds has been utilized to discover new drugs and understand signaling pathways, highlighting their significance in drug research and development (Cai et al., 2006).
Propiedades
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-9-15(13(2)10-12)17-20-21-18(23-17)19-16(22)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJCJBIMQOQCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol](/img/structure/B2690190.png)
![N-[4-(benzyloxy)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2690192.png)
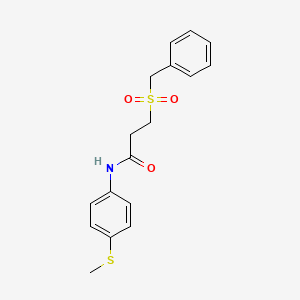


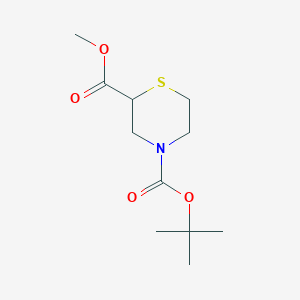
![[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2690198.png)

![Ethyl 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetate](/img/structure/B2690202.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2690203.png)
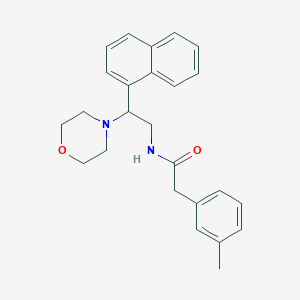
![3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2690205.png)
